Ethyl 3-(2-oxopropyl)benzoate

Regiochemistry Physical Organic Chemistry Formulation Science

Ethyl 3-(2-oxopropyl)benzoate (CAS 73013-49-7) is a meta-substituted aromatic keto-ester with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol. It is characterized by a benzene ring bearing an ethyl ester at position 1 and a 2-oxopropyl (acetonyl) group at position This compound is primarily utilized as a synthetic intermediate, where its regiochemistry—specifically the meta relationship between the ester and the reactive methyl ketone side chain—distinguishes it from its ortho- and para-substituted isomers and its methyl ester homolog.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 73013-49-7
Cat. No. B1327849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-oxopropyl)benzoate
CAS73013-49-7
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=C1)CC(=O)C
InChIInChI=1S/C12H14O3/c1-3-15-12(14)11-6-4-5-10(8-11)7-9(2)13/h4-6,8H,3,7H2,1-2H3
InChIKeyXUCARBXWGUJVRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(2-oxopropyl)benzoate (CAS 73013-49-7): A Meta-Substituted Keto-Ester Building Block for Research Procurement


Ethyl 3-(2-oxopropyl)benzoate (CAS 73013-49-7) is a meta-substituted aromatic keto-ester with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol [1]. It is characterized by a benzene ring bearing an ethyl ester at position 1 and a 2-oxopropyl (acetonyl) group at position 3. This compound is primarily utilized as a synthetic intermediate, where its regiochemistry—specifically the meta relationship between the ester and the reactive methyl ketone side chain—distinguishes it from its ortho- and para-substituted isomers and its methyl ester homolog .

Why Generic Substitution of Ethyl 3-(2-oxopropyl)benzoate is Not Straightforward


In-class compounds such as other regioisomers or ester homologs cannot be simply interchanged with Ethyl 3-(2-oxopropyl)benzoate. The meta-substitution pattern dictates a distinct spatial arrangement of the ketone and ester functional groups, leading to fundamentally different dipole moments, steric environments, and reactivity profiles compared to the ortho- or para- isomers . For instance, the physical state at room temperature—a liquid for the meta isomer versus a solid for the ortho isomer—indicates significant differences in intermolecular interactions, which can directly impact solubility, formulation, and handling in a research or industrial setting . This spatial arrangement is critical in applications where regiospecific reactivity is paramount, such as in the synthesis of conformationally specific bioactive molecules or in regioselective enzymatic transformations.

Quantitative Differentiation Guide for Procuring Ethyl 3-(2-oxopropyl)benzoate (CAS 73013-49-7)


Meta Regioisomer Exhibits a Liquid Physical State vs. Solid Ortho Isomer at Room Temperature

Ethyl 3-(2-oxopropyl)benzoate (meta) is a light yellow oil/liquid at room temperature, while its ortho isomer, Ethyl 2-(2-oxopropyl)benzoate (CAS 73013-47-5), is a white crystalline solid with a melting point of 70-72°C . This stark physical state difference is a direct consequence of the regioisomerism and impacts handling, solubility, and formulation.

Regiochemistry Physical Organic Chemistry Formulation Science

Meta Regiochemistry Dictates Distinct Reactivity Away from Steric Hindrance of Ortho Isomer

The ketone group in Ethyl 3-(2-oxopropyl)benzoate is positioned meta to the ethyl ester, minimizing steric hindrance for enolate formation and subsequent aldol reactions compared to the ortho isomer, where the same group is adjacent to the bulky ester. The meta isomer is explicitly promoted for aldol condensations, whereas the ortho isomer's reactivity is compromised by steric effects . This is a class-level inference based on fundamental organic chemistry principles of steric hindrance and is supported by vendors highlighting this specific reaction for the meta isomer.

Organic Synthesis Regioselective Reactions Aldol Condensation

Meta Isomer Shows Distinct LogP and Topological Polar Surface Area from Para Isomer, Influencing Bioavailability Parameters

Computed physicochemical properties, which are critical for predicting drug-likeness, differ between the meta and para regioisomers. PubChem data for Ethyl 3-(2-oxopropyl)benzoate (meta) shows a computed XLogP3-AA of 1.8 and a topological polar surface area (TPSA) of 43.4 Ų [1]. In contrast, the para isomer (Ethyl 4-(2-oxopropyl)benzoate, CAS 73013-51-1) has a computed XLogP3-AA of 2.0 and a TPSA of 43.4 Ų [2]. The 0.2 unit difference in LogP, while seeming small, can translate to meaningful differences in membrane permeability and distribution in a biological context.

Medicinal Chemistry Drug Design ADME Properties

Ethyl Ester Provides Superior Lipophilicity vs. Methyl Ester for Membrane Penetration Studies

In the context of cellular penetration, the ethyl ester of Ethyl 3-(2-oxopropyl)benzoate provides a measurable advantage in lipophilicity over its methyl ester analog. The target compound's XLogP3-AA is 1.8, compared to 1.3 for Methyl 3-(2-oxopropyl)benzoate (CAS 74998-19-9) [1][2]. This 0.5 unit increase in LogP correlates with approximately a 3.16-fold higher predicted partition coefficient, suggesting better passive membrane diffusion.

Chemical Biology Cell-Based Assays Prodrug Design

Best-fit Application Scenarios for Ethyl 3-(2-oxopropyl)benzoate (CAS 73013-49-7) Based on Differentiated Evidence


Regiospecific Building Block in Medicinal Chemistry SAR Programs

Procure Ethyl 3-(2-oxopropyl)benzoate when a medicinal chemistry program requires a meta-substituted keto-ester scaffold with a specific LogP of 1.8, a TPSA of 43.4 Ų, and a liquid handling profile. Its distinct physicochemical properties compared to the ortho and para isomers [1] make it the exact choice for exploring the effect of regioisomerism on target binding, as evidenced by the computed property differences.

Preferred Substrate for Unhindered Enolate and Aldol Chemistry

Select the meta isomer for synthesis protocols involving enolate chemistry, such as aldol condensations, where a sterically accessible methyl ketone is paramount [1]. The ortho isomer would introduce unacceptable steric hindrance that could drastically reduce yields. This selection is directly supported by the compound's promotion for aldol reactions by suppliers and fundamental mechanistic considerations.

Cell-Based Assay Reference Standard Requiring Enhanced Membrane Permeability

For cell-based assays where passive diffusion is a key requirement, the ethyl ester variant (XLogP = 1.8) should be procured over the methyl ester (XLogP = 1.3) to leverage the ~3.16-fold higher predicted partition coefficient [1]. This differentiation ensures a higher probability of intracellular target engagement without the need for additional formulation or prodrug strategies.

Technical Documentation Hub

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